1-Bromopentadecane-d3
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Overview
Description
1-Bromopentadecane-d3 is a deuterium-labeled derivative of 1-Bromopentadecane. It is a stable isotope compound where three hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
1-Bromopentadecane-d3 can be synthesized through the bromination of pentadecane-d3. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position. Industrial production methods may involve large-scale bromination processes with stringent quality control to ensure high purity and consistency.
Chemical Reactions Analysis
1-Bromopentadecane-d3 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form pentadecane-d3.
Oxidation Reactions: It can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromopentadecane-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving lipid metabolism and membrane dynamics.
Medicine: It serves as a tracer in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Bromopentadecane-d3 involves its interaction with various molecular targets. In biological systems, it can integrate into lipid membranes, affecting their properties and dynamics. The deuterium atoms provide a unique signature that can be detected using spectroscopic techniques, allowing researchers to track its distribution and interactions.
Comparison with Similar Compounds
1-Bromopentadecane-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like 1-Bromopentadecane. The presence of deuterium atoms enhances its stability and provides distinct spectroscopic properties. Similar compounds include:
1-Bromopentadecane: The non-deuterated version of the compound.
1-Bromohexadecane: A similar compound with a longer carbon chain.
1-Bromododecane: A similar compound with a shorter carbon chain.
These comparisons highlight the unique properties and applications of this compound in various scientific fields.
Properties
Molecular Formula |
C15H31Br |
---|---|
Molecular Weight |
294.33 g/mol |
IUPAC Name |
15-bromo-1,1,1-trideuteriopentadecane |
InChI |
InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i1D3 |
InChI Key |
JKOTZBXSNOGCIF-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCBr |
Canonical SMILES |
CCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
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